tert-butyl N-[2-(1,3-dioxoisoindol-2-yl)-2-phenylethyl]carbamate
Overview
Description
tert-butyl N-[2-(1,3-dioxoisoindol-2-yl)-2-phenylethyl]carbamate: is a complex organic compound with a molecular weight of 290.32 g/mol . It is known for its unique structure, which includes a 1,3-dioxoisoindoline moiety, making it a valuable compound in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(1,3-dioxoisoindol-2-yl)-2-phenylethyl]carbamate typically involves the reaction of phthalimide derivatives with tert-butyl chloroformate under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization .
Industrial Production Methods: This includes the use of automated reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous conditions.
Substitution: Nucleophiles like amines, alcohols, under basic or acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or esters.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
Industry:
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(1,3-dioxoisoindol-2-yl)-2-phenylethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular targets are still under investigation, but its potential as a biochemical probe makes it a valuable tool in research .
Comparison with Similar Compounds
- 2-(2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione .
- 1-{2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]ethyl}-3-(ethoxycarbonyl)pyridinium bromide .
- 2-{3-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]propyl}-1H-isoindole-1,3(2H)-dione .
Uniqueness: The uniqueness of tert-butyl N-[2-(1,3-dioxoisoindol-2-yl)-2-phenylethyl]carbamate lies in its specific structural features, such as the 1,3-dioxoisoindoline moiety and the tert-butyl ester group . These features confer unique chemical reactivity and biological activity, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C21H22N2O4 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
tert-butyl N-[2-(1,3-dioxoisoindol-2-yl)-2-phenylethyl]carbamate |
InChI |
InChI=1S/C21H22N2O4/c1-21(2,3)27-20(26)22-13-17(14-9-5-4-6-10-14)23-18(24)15-11-7-8-12-16(15)19(23)25/h4-12,17H,13H2,1-3H3,(H,22,26) |
InChI Key |
PCAGGDPDFPRJCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=CC=C1)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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